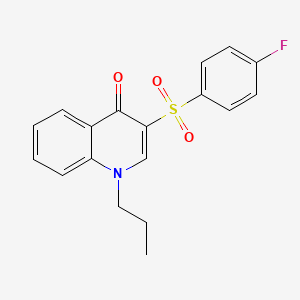

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEBUAFBHNZHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

Sulfonylation: The sulfonyl group can be introduced through the reaction of the quinoline derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce sulfides or thiols.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, allowing the compound to interact with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

4-fluorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to a 4-fluorophenyl ring.

Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine or quinine.

Uniqueness

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and fluorine groups can enhance its reactivity and potential biological activity compared to other quinoline derivatives.

Biological Activity

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, commonly referred to as EF-1, is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and antitumor effects, along with relevant case studies and research findings.

- Molecular Formula : C22H20FNO3S

- Molecular Weight : 413.46 g/mol

- Melting Point : 148-150°C

- Solubility : Insoluble in water; soluble in organic solvents

Synthesis and Characterization

EF-1 can be synthesized through various methods, including the condensation of 4-fluorobenzenesulfonyl chloride with 6-ethyl-3-oxo-1-propylquinoline. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its structure and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that EF-1 exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. These effects suggest its potential use in treating conditions characterized by inflammation and pain.

Antitumor Activity

EF-1 has demonstrated antitumor activity in various cancer cell lines. In vitro assays reveal that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and death. A study highlighted that EF-1 inhibited the proliferation of human cancer cells with an IC50 value indicating potency against tumor growth.

Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cells | EF-1 induced apoptosis in several human cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM. |

| Animal model for inflammation | Administration of EF-1 significantly reduced paw edema in a rat model of acute inflammation compared to control groups. |

Toxicity and Safety

Toxicological assessments indicate that EF-1 has low toxicity, with no adverse effects observed at doses up to 2000 mg/kg in animal studies. However, further research is necessary to evaluate long-term exposure effects and human safety.

Current Research Trends

Ongoing research aims to elucidate the mechanisms underlying the biological activities of EF-1. Studies are focusing on:

- The compound's interaction with specific molecular targets related to inflammation and cancer.

- The development of more potent analogs with improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, and what key reaction steps are involved?

- Answer: The synthesis involves multi-step reactions, including sulfonation of the 4-fluorophenyl group, fluorination, and alkylation to introduce the propyl substituent. A direct method involves reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a sodium 4-fluorophenylsulfinate salt under controlled conditions to form the sulfonyl intermediate, followed by coupling with a quinolinone precursor. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Answer: Key techniques include:

- NMR Spectroscopy: To confirm substituent positions (e.g., ¹H NMR: δ ~7.8–8.2 ppm for quinolinone protons; ¹⁹F NMR for fluorophenyl groups) .

- FT-IR Spectroscopy: To identify sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Answer: Begin with in vitro assays targeting enzymes or receptors implicated in diseases like cancer (e.g., kinase inhibition assays). Use cell viability assays (e.g., MTT) to evaluate cytotoxicity. Structural analogs have shown activity against protein kinases, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction pathways or biological interactions?

- Answer: Density Functional Theory (DFT) can model transition states during synthesis (e.g., sulfonation energy barriers) or predict binding affinities to biological targets. For example, docking studies into kinase active sites can guide SAR by analyzing steric and electronic complementarity .

Q. What crystallographic methodologies are suitable for resolving its 3D structure?

- Answer: Single-crystal X-ray diffraction with SHELXL refinement is ideal. Key steps include:

- Growing high-quality crystals via vapor diffusion.

- Using SHELX programs for structure solution and refinement, particularly for handling twinning or high-resolution data .

- Hydrogen-bonding patterns can be analyzed using graph set analysis to understand packing interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer:

- Purity Validation: Use HPLC or TLC to confirm compound integrity.

- Assay Reproducibility: Standardize protocols (e.g., cell lines, incubation times).

- Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What strategies optimize the synthesis for scale-up without compromising enantiomeric purity?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.